Cas no 25564-22-1 (2-pentylcyclopent-2-en-1-one)

2-pentylcyclopent-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Cyclopenten-1-one,2-pentyl-

- 2-Pentyl-2-cyclopenten-1-one

- 2-pentylcyclopent-2-en-1-one

- 2-amyl-2-cyclopentenone

- 2-Cyclopenten-1-one,2-pentyl

- 2-n-pentyl-1-cyclopent-2-en-1-one

- 2-n-pentyl-2-cyclopentenone

- 2-n-pentyl-cyclopent-2-en-1-one

- 2-Pentyl-2-Cyclopentene-1-One

- 2-pentylcyclopent-1-en-3-one

- 2-Pentylcyclopent-2-enone

- 2-pentylcyclopenten-1-one

- Amyl cyclopentenone

- DSSTox_CID_9331

- EINECS 247-104-4

-

- MDL: MFCD00036631

- インチ: InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3

- InChIKey: ILHZVKAXFCDFMT-UHFFFAOYSA-N

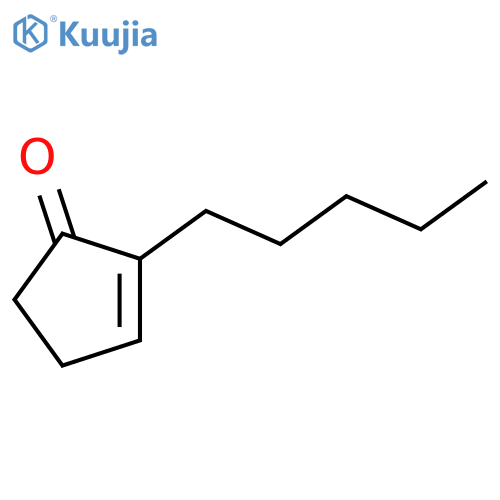

- ほほえんだ: CCCCCC1=CCCC1=O

計算された属性

- せいみつぶんしりょう: 152.12000

- どういたいしつりょう: 152.12

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 7

- トポロジー分子極性表面積: 17.1A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: 無色から淡黄色の液体。フレッシュなジャスミンの香り/果香

- 密度みつど: 0.921 g/mL at 25 °C(lit.)

- ふってん: 115°C/15mmHg

- フラッシュポイント: 205 °F

- 屈折率: n20/D 1.473(lit.)

- PSA: 17.07000

- LogP: 2.85600

- ようかいせい: 未確定

2-pentylcyclopent-2-en-1-one セキュリティ情報

2-pentylcyclopent-2-en-1-one 税関データ

- 税関コード:2914299000

- 税関データ:

中国税関番号:

2914299000概要:

291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2-pentylcyclopent-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR918346-25g |

2-Pentyl-2-cyclopenten-1-one |

25564-22-1 | 95% | 25g |

£215.00 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160131-5ml |

2-pentylcyclopent-2-en-1-one |

25564-22-1 | >95.0%(GC) | 5ml |

¥362.90 | 2023-09-01 | |

| abcr | AB140263-25 ml |

2-Pentyl-2-cyclopentene-1-one, 95%; . |

25564-22-1 | 95% | 25 ml |

€114.60 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1142-25ml |

2-pentylcyclopent-2-en-1-one |

25564-22-1 | 95.0%(GC) | 25ml |

¥690.0 | 2022-06-10 | |

| Enamine | EN300-18643-2.5g |

2-pentylcyclopent-2-en-1-one |

25564-22-1 | 95% | 2.5g |

$26.0 | 2023-09-18 | |

| Enamine | EN300-18643-0.1g |

2-pentylcyclopent-2-en-1-one |

25564-22-1 | 95% | 0.1g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-18643-1.0g |

2-pentylcyclopent-2-en-1-one |

25564-22-1 | 95% | 1g |

$19.0 | 2023-05-24 | |

| Aaron | AR003IJ7-2.5g |

2-Pentyl-2-cyclopenten-1-one |

25564-22-1 | 95% | 2.5g |

$61.00 | 2025-01-22 | |

| 1PlusChem | 1P003IAV-10g |

2-PENTYL-2-CYCLOPENTEN-1-ONE |

25564-22-1 | 95% | 10g |

$160.00 | 2024-05-20 | |

| A2B Chem LLC | AB62887-5g |

2-Pentyl-2-cyclopenten-1-one |

25564-22-1 | 95% | 5g |

$58.00 | 2024-04-20 |

2-pentylcyclopent-2-en-1-one 関連文献

-

Yuichiro Otsuka,Masanobu Nojiri,Norihisa Kusumoto,Ronald R. Navarro,Koh Hashida,Naoyuki Matsui RSC Adv. 2020 10 39753

2-pentylcyclopent-2-en-1-oneに関する追加情報

Chemical Profile of 2-pentylcyclopent-2-en-1-one (CAS No. 25564-22-1)

2-pentylcyclopent-2-en-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 25564-22-1, is a significant organic compound with a unique molecular structure that has garnered attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of cycloalkenones, characterized by a cyclopentane ring substituted with a conjugated double bond and an aliphatic pentyl group. The presence of both electron-withdrawing and electron-donating groups in its structure imparts versatile reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The molecular formula of 2-pentylcyclopent-2-en-1-one is C10H14O, reflecting its composition of ten carbon atoms, fourteen hydrogen atoms, and one oxygen atom. The cyclopentene core provides a rigid yet flexible framework, which is conducive to various chemical modifications. The ketone functional group at the 2-position enhances electrophilic characteristics, facilitating reactions such as nucleophilic addition and condensation. Meanwhile, the pentyl side chain introduces steric and electronic effects that can influence the compound's interactions with biological targets.

In recent years, 2-pentylcyclopent-2-en-1-one has been explored for its potential applications in pharmaceutical development. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often exhibit bioactivity. For instance, derivatives of cycloalkenones have shown promise in the synthesis of antimicrobial agents and anti-inflammatory compounds. The compound's ability to undergo regioselective functionalization makes it an attractive scaffold for drug design. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with enhanced pharmacological properties.

One of the most compelling aspects of 2-pentylcyclopent-2-en-1-one is its role as a precursor in the synthesis of more complex molecules. The cyclopentene ring can be further modified through reactions such as epoxidation, hydroxylation, or ring-opening polymerization, leading to a diverse array of derivatives. These derivatives have been investigated for their potential use in materials science, particularly in the development of polymers with tailored mechanical and thermal properties. The ketone group also allows for enantioselective synthesis, which is crucial for producing chiral drugs with improved efficacy and reduced side effects.

Recent advancements in computational chemistry have enabled more precise predictions of the behavior of 2-pentylcyclopent-2-en-1-one in various environments. Molecular modeling studies suggest that this compound can interact with biological targets through multiple mechanisms, including hydrogen bonding and hydrophobic interactions. Such insights are invaluable for rational drug design, allowing researchers to optimize the compound's pharmacokinetic profile. Additionally, green chemistry principles have been applied to improve the synthetic routes for CAS No. 25564-22-1, reducing waste and energy consumption while maintaining high yields.

The industrial relevance of 2-pentylcyclopent-2-en-1-one extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it suitable for synthesizing intermediates used in fragrances and flavors, where cycloalkenone derivatives are prized for their aromatic properties. Furthermore, the compound has been studied for its potential role in catalysis, particularly as a ligand or co-catalyst in organic transformations that are otherwise challenging to achieve under mild conditions.

In conclusion, 2-pentylcyclopent-2-en-1-one (CAS No. 25564-22-1) represents a fascinating subject of study due to its unique chemical properties and broad range of potential applications. Its versatility as a synthetic intermediate and its promising bioactivity make it a cornerstone in modern chemical research. As methodologies for molecular design continue to evolve, compounds like this one will undoubtedly play an increasingly pivotal role in shaping the future of pharmaceuticals and materials science.

25564-22-1 (2-pentylcyclopent-2-en-1-one) 関連製品

- 2758-18-1(3-methylcyclopent-2-en-1-one)

- 1011-12-7(2-Cyclohexylidene-cyclohexanone)

- 1120-73-6(2-Methyl-2-cyclopentenone)

- 488-10-8(cis-jasmone)

- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)

- 95-41-0(dihydroisojasmone)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)

- 923194-03-0(N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)

- 156423-98-2(N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE)